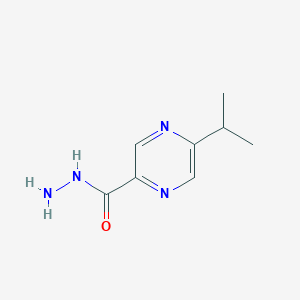
5-Isopropylpyrazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Propan-2-yl)pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with isopropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for 5-(Propan-2-yl)pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(Propan-2-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other pyrazine derivatives.
Biology: The compound has shown antimicrobial activity against various bacterial strains.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of 5-(Propan-2-yl)pyrazine-2-carbohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine-2-carbohydrazide: A closely related compound with similar biological activities.
Pyrazinamide: An anti-tuberculosis drug that shares structural similarities with 5-(Propan-2-yl)pyrazine-2-carbohydrazide.
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
5-(Propan-2-yl)pyrazine-2-carbohydrazide is unique due to its specific isopropyl substitution, which may confer distinct biological activities and chemical reactivity compared to other pyrazine derivatives.
Propiedades
Número CAS |
111035-38-2 |
|---|---|
Fórmula molecular |
C8H12N4O |
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
5-propan-2-ylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C8H12N4O/c1-5(2)6-3-11-7(4-10-6)8(13)12-9/h3-5H,9H2,1-2H3,(H,12,13) |
Clave InChI |
PZZKVFDOSFMELN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=C(C=N1)C(=O)NN |
SMILES canónico |
CC(C)C1=CN=C(C=N1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















